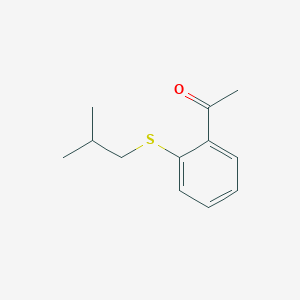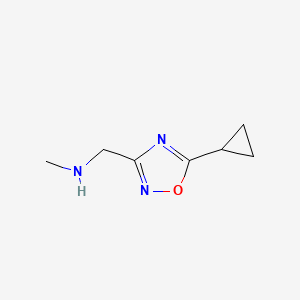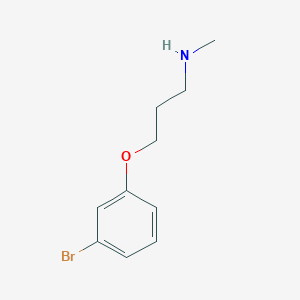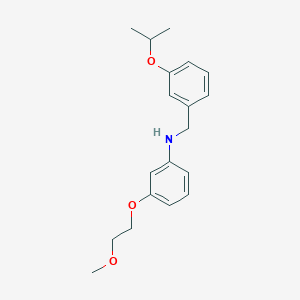
2'-(iso-Butylthio)acetophenone
Overview
Description
2’-(iso-Butylthio)acetophenone is an organic compound belonging to the class of acetophenones It features a phenyl ring substituted with an acetyl group and an iso-butylthio group at the 2’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(iso-Butylthio)acetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of acetophenone with iso-butylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of 2’-(iso-Butylthio)acetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable industrial processes.
Chemical Reactions Analysis
Types of Reactions: 2’-(iso-Butylthio)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The iso-butylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
2’-(iso-Butylthio)acetophenone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of 2’-(iso-Butylthio)acetophenone and its derivatives often involves interaction with specific molecular targets. For instance, in biological systems, the compound may alter cell membrane permeability or inhibit enzyme activity, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Acetophenone: The parent compound, lacking the iso-butylthio group.
2’-Methylthioacetophenone: Similar structure but with a methylthio group instead of iso-butylthio.
2’-Ethylthioacetophenone: Contains an ethylthio group instead of iso-butylthio.
Uniqueness: 2’-(iso-Butylthio)acetophenone is unique due to the presence of the iso-butylthio group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(2-methylpropylsulfanyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-9(2)8-14-12-7-5-4-6-11(12)10(3)13/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLDLIQETMXUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=CC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)




![2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1437540.png)


![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile](/img/structure/B1437546.png)

![[(2-Bromoethoxy)methyl]cyclopropane](/img/structure/B1437549.png)
![3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline](/img/structure/B1437552.png)
![N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1437553.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1437554.png)
